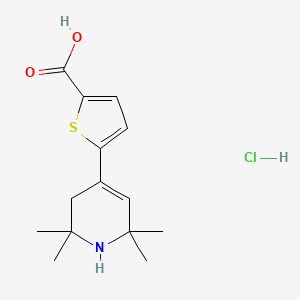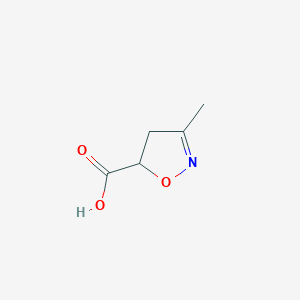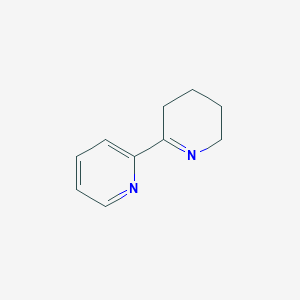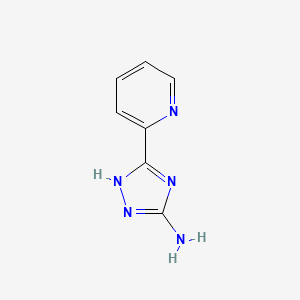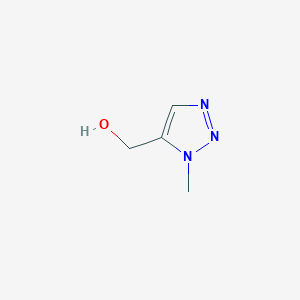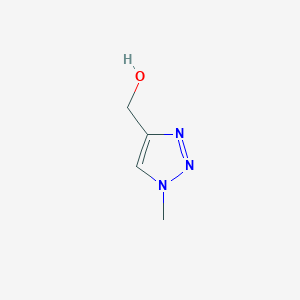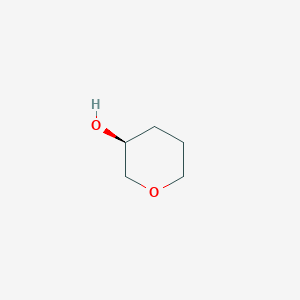
(S)-Tetrahydro-2H-pyran-3-OL
Vue d'ensemble
Description
-(S)-Tetrahydro-2H-pyran-3-OL (THP) is an alcohol that has been used in a variety of scientific research applications. It is a chiral alcohol, meaning that it has two mirror image forms that are not superimposable on one another. THP has been found to have biochemical and physiological effects on the body, as well as advantages and limitations for use in laboratory experiments.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
(S)-Tetrahydro-2H-pyran-3-OL is instrumental in the synthesis of heterocyclic compounds, which are foundational to many pharmaceuticals and drug-candidate molecules. For example, research has explored its use in the synthesis of tetrahydrobenzo[b]pyrans, which are significant due to their broad range of biological activities and their importance in organic chemistry and pharmacology. Organocatalytic approaches have been investigated for the synthesis of these compounds, highlighting the use of green solvents and the development of less toxic reagents as part of the principles of green chemistry (Kiyani, 2018).
Therapeutic Applications
Beyond its synthetic utility, compounds derived from (S)-Tetrahydro-2H-pyran-3-OL have been studied for various therapeutic applications. Pyrazoline derivatives, for instance, exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. Research in this area continues to evolve, with new synthetic methods and biological activities being explored to develop potential drug candidates (Shaaban, Mayhoub, & Farag, 2012).
Material Science Applications
In material sciences, derivatives of (S)-Tetrahydro-2H-pyran-3-OL have been used to enhance the thermoelectric performance of polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), demonstrating the compound's versatility beyond pharmaceutical applications. Effective treatment methods on PEDOT:PSS to enhance its thermoelectric performance have been reviewed, indicating the potential for real application in energy conversion processes (Zhu et al., 2017).
Propriétés
IUPAC Name |
(3S)-oxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDLTOUYJMTTTM-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](COC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482682 | |
| Record name | (S)-TETRAHYDRO-2H-PYRAN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tetrahydro-2H-pyran-3-OL | |
CAS RN |
72886-97-6 | |
| Record name | (S)-TETRAHYDRO-2H-PYRAN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1313766.png)



![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)

